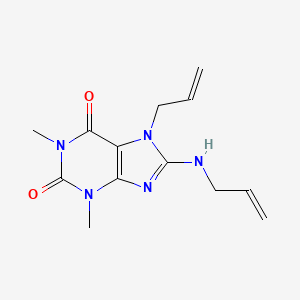
1,3-dimethyl-7-(prop-2-en-1-yl)-8-(prop-2-en-1-ylamino)-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dimethyl-7-prop-2-enyl-8-(prop-2-enylamino)-1,3,7-trihydropurine-2,6-dione is a complex organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-7-prop-2-enyl-8-(prop-2-enylamino)-1,3,7-trihydropurine-2,6-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo alkylation, amination, and other functional group modifications. Common reagents used in these reactions include alkyl halides, amines, and catalysts such as palladium or platinum complexes. Reaction conditions may vary, but they often involve controlled temperatures, pressures, and pH levels to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high efficiency and consistency in the final product. Safety measures and environmental considerations are also critical in industrial production to minimize hazardous waste and ensure worker safety.
Análisis De Reacciones Químicas
Types of Reactions
1,3-dimethyl-7-prop-2-enyl-8-(prop-2-enylamino)-1,3,7-trihydropurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: The functional groups in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions typically involve specific temperatures, solvents, and pH levels to optimize the reaction rates and product yields.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine compounds.
Aplicaciones Científicas De Investigación
Chemistry: As a model compound for studying purine chemistry and reaction mechanisms.
Biology: Investigating its interactions with biological molecules and potential as a biochemical probe.
Medicine: Exploring its pharmacological properties and potential therapeutic applications.
Industry: Utilizing its unique chemical properties in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 1,3-dimethyl-7-prop-2-enyl-8-(prop-2-enylamino)-1,3,7-trihydropurine-2,6-dione involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, or altering gene expression. Detailed studies on its molecular interactions and effects are essential to understand its full potential and applications.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1,3-dimethyl-7-prop-2-enyl-8-(prop-2-enylamino)-1,3,7-trihydropurine-2,6-dione include other purine derivatives with varying functional groups, such as:
- 1,3-dimethylxanthine
- 7-methylguanine
- 8-aminopurine
Uniqueness
The uniqueness of 1,3-dimethyl-7-prop-2-enyl-8-(prop-2-enylamino)-1,3,7-trihydropurine-2,6-dione lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C13H17N5O2 |
|---|---|
Peso molecular |
275.31 g/mol |
Nombre IUPAC |
1,3-dimethyl-7-prop-2-enyl-8-(prop-2-enylamino)purine-2,6-dione |
InChI |
InChI=1S/C13H17N5O2/c1-5-7-14-12-15-10-9(18(12)8-6-2)11(19)17(4)13(20)16(10)3/h5-6H,1-2,7-8H2,3-4H3,(H,14,15) |
Clave InChI |
YXPGQVFQBPJCBA-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC=C)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















